2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that combines a cyclopentanone ring fused with a benzene ring. This compound is known for its stability and reactivity, making it a valuable substance in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the reaction of tetramethylcyclopentadiene with benzaldehyde under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: Shares a similar core structure but lacks the tetramethyl substitution.
1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Another compound with a fused ring system but different functional groups and properties.
Uniqueness
2,2,3,3-tetramethyl-2,3-dihydro-1H-inden-1-one stands out due to its tetramethyl substitution, which imparts unique steric and electronic properties. These characteristics enhance its stability and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
10474-33-6 |
---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2,2,3,3-tetramethylinden-1-one |
InChI |
InChI=1S/C13H16O/c1-12(2)10-8-6-5-7-9(10)11(14)13(12,3)4/h5-8H,1-4H3 |
InChI Key |
FIJPHHFVOZZTTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)C1(C)C)C |
Purity |
95 |
Origin of Product |
United States |
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